molecular formula C11H12N2O B045323 Vasicine CAS No. 6159-56-4

Vasicine

Cat. No. B045323
CAS RN: 6159-56-4
M. Wt: 188.23 g/mol
InChI Key: YIICVSCAKJMMDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Vasicine has been utilized as an efficient catalyst in various organic reactions, demonstrating its utility in synthesis without the need for hazardous solvents or expensive catalysts. For instance, it catalyzes the metal- and base-free Henry reaction of aldehydes with nitro alkanes and facilitates the one-pot synthesis of 2,1-benzisoxazoles from o-nitroacylbenzenes (Sharma et al., 2016). Additionally, vasicine promotes the metal-free transfer hydrogenation of nitroarenes in water, underscoring its role as an organocatalyst in environmentally benign reactions (Sharma et al., 2014).

Molecular Structure Analysis

The molecular structure of vasicine features a quinazoline nucleus, contributing to its unique chemical behavior and catalytic efficiency. Its structure allows for the facilitation of diverse organic transformations, such as C–H arylation of unactivated arenes without transition metal catalysts, highlighting its versatility and efficiency in organic synthesis (Sharma et al., 2013).

Chemical Reactions and Properties

Vasicine has demonstrated its utility in various chemical reactions. It serves as a tridentate ligand in the enantioselective addition of diethylzinc to aldehydes, showcasing its potential in asymmetric synthesis (Aga et al., 2014). Moreover, its role in microwave-assisted synthesis and intramolecular C-H arylation further exemplifies its broad applicability in facilitating efficient and rapid synthetic routes (Sharma et al., 2016).

Scientific Research Applications

  • Chemical Synthesis and Catalysis :

    • Vasicine functions as an efficient catalyst for the metal-free Henry reaction and one-pot synthesis of 2,1-benzisoxazoles, offering a green approach to chemical synthesis (Sharma et al., 2016).
    • It also acts as an organocatalyst for direct C-H arylation of unactivated arenes, tolerating sensitive functional groups, which is significant in the field of organic synthesis (Sharma et al., 2013).
    • Moreover, vasicine is employed for metal- and base-free reduction of nitroarenes to anilines in water, highlighting its role in environmentally friendly chemical processes (Sharma et al., 2014).
  • Pharmacological Research :

    • In pharmacology, vasicine exhibits a range of activities, including potential use in treating Alzheimer's disease due to its anticholinesterase activity (Liu et al., 2015).
    • It possesses antimicrobial, antioxidant, and cytotoxic properties, making it a promising candidate for drug discovery (Duraipandiyan et al., 2015).
    • Vasicine and vasicinone, another compound from Adhatoda vasica, have shown hepatoprotective activity and are used as herbal remedies for respiratory ailments (Roja et al., 2011).
  • Agricultural Applications :

    • In agriculture, vasicine application increased growth, physiological traits, and yield in tomato plants, suggesting its role as a growth enhancer or bio-stimulant (R & J, 2020).
  • Herbal Medicine and Traditional Uses :

    • Vasicine has been used in India for over 2000 years in treating respiratory ailments and for its abortifacient activities, reflecting its long-standing role in traditional medicine (Rachana et al., 2011).
  • Drug Delivery and Bioavailability :

    • Studies on vasicine-loaded phytosomes have demonstrated improved bioavailability, highlighting advancements in drug delivery systems (Sundaresan & Kaliappan, 2021).

Safety And Hazards

Vasicine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

properties

IUPAC Name

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIICVSCAKJMMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CC=CC=C3N=C2C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317988
Record name (±)-Vasicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vasicine

CAS RN

6159-56-4, 6159-55-3
Record name (±)-Vasicine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6159-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Vasicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-Vasicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vasicine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VASICINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VFV53RMC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,960
Citations
K Nepali, S Sharma, R Ojha, KL Dhar - Medicinal chemistry research, 2013 - Springer
Natural products are diverse sources of important chemical constituents. Most of the metabolites isolated from them are heterocycles possessing diverse pharmacological actions. …
Number of citations: 61 link.springer.com
V Duraipandiyan, NA Al-Dhabi… - BioMed research …, 2015 - hindawi.com
… The alkaloid Vasicine was isolated from ethanolic extract of the leaves of A. vasica using column chromatography. Vasicine acetate was obtained by acetylation of Vasicine. Vasicine …
Number of citations: 79 www.hindawi.com
WE Hanford, P Liang, R Adams - Journal of the American …, 1934 - ACS Publications
… The identity of vasicine and peganinehas recently been … investigation that dihydrodesoxyvasicine and dihydrodesoxypeganine (… of vasicine and peganine in acetone and in …
Number of citations: 18 pubs.acs.org
S Basu, M Pant, KM Priyanka, S Saluja - Indo Global Journal of …, 2011 - cabdirect.org
Vasicine molecule was first isolated in 1924 and most of the work on this molecule was done between 1960s-1980s. The plant Adhatoda vasica (Acanthaceae) is the main source of this …
Number of citations: 57 www.cabdirect.org
S Soni, S Anandjiwala, G Patel… - Indian Journal of …, 2008 - ncbi.nlm.nih.gov
… of calibration curve of vasicine, 10 μl each of the standard solutions of vasicine (320 to 960 ng per … of vasicine was obtained by plotting peak areas vs. applied concentrations of vasicine. …
Number of citations: 82 www.ncbi.nlm.nih.gov
HH Wasserman, GH Kuo - Tetrahedron letters, 1991 - Elsevier
… Somewhat later, the Schopf-Oechler biomimetic scheme for the formation of vasicine from 2aminobenzaldehyde … 2 could act as a tinucleophile, forming the tricyclic carbon …
Number of citations: 42 www.sciencedirect.com
D Srinivasarao, IA Jayarraj, R Jayraajº… - Indian J Allergy …, 2006 - researchgate.net
Asthma is a disease characterized by airway inflammation. This study was undertaken to investigate antioxidant and anti-inflammatory potential of vasicine isolated from leaves of …
Number of citations: 53 www.researchgate.net
AL Silveira, MAS Gomes, RN Silva Filho… - Revista Brasileira de …, 2003 - SciELO Brasil
SciELO - Brasil - Evaluation of the cardiovascular effects of vasicine, an alkaloid isolated from the leaves of Sida cordifolia L. (Malvaceae) Evaluation of the cardiovascular effects of …
Number of citations: 20 www.scielo.br
PL Southwick, J Casanova Jr - Journal of the American Chemical …, 1958 - ACS Publications
… vasicine,and for this reason we have been prompted to undertake the synthesis of closely related analogs of vasicine in … investigated a new route to vasicine which proceeds through the …
Number of citations: 34 pubs.acs.org
S Ignacimuthu, N Shanmugam - Journal of biosciences, 2010 - Springer
… Our study demonstrated that both the compounds, vasicine … Apart from vasicine, the leaves contain several alkaloids (… new compounds, vasicine acetate and 2-acetyl benzylamine, …
Number of citations: 109 link.springer.com

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